molecular formula C15H9FN4S2 B2638479 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862976-12-3

6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2638479
CAS No.: 862976-12-3
M. Wt: 328.38
InChI Key: KXXFGXPDJVYTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a fluorine atom at the 6-position of the benzothiazole ring and a pyridin-3-yl-substituted thiazole moiety at the 2-amino position. This compound belongs to a class of heterocyclic amines with demonstrated relevance in medicinal chemistry, particularly in anticancer research . Its structure combines electron-withdrawing (fluoro) and aromatic (pyridine) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

6-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4S2/c16-10-3-4-11-13(6-10)22-15(18-11)20-14-19-12(8-21-14)9-2-1-5-17-7-9/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXFGXPDJVYTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyridinyl-Thiazole Moiety: The pyridinyl-thiazole moiety can be synthesized separately through the reaction of pyridine-3-carboxaldehyde with thioamide, followed by cyclization.

    Coupling of the Two Fragments: The final step involves coupling the benzothiazole core with the pyridinyl-thiazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the benzothiazole scaffold, including 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine, exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines:

CompoundCancer TypeIC50 (nM)
Compound ASKRB-3 (Breast)1.2
Compound BSW620 (Colon)4.3
Compound CA549 (Lung)44
Compound DHepG2 (Liver)48

These compounds induce apoptosis and inhibit cell proliferation, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that benzothiazole derivatives can exhibit moderate to good inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentrations (MIC) of these compounds vary but generally fall within the range of 12.5–100 μg/mL .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited potent inhibitory activity against the PI3Kα and mTOR pathways, which are crucial in cancer cell survival and proliferation. This derivative not only showed effective inhibition in vitro but also demonstrated tumor growth inhibition in mouse xenograft models of glioblastoma and lung adenocarcinoma .

Case Study 2: Structural Analysis

A structural study using Hirshfeld surface analysis revealed insights into the molecular interactions of benzothiazole derivatives with biological targets. This analysis aids in understanding how modifications to the benzothiazole structure can enhance or diminish biological activity, providing a pathway for rational drug design .

Mechanism of Action

The mechanism of action of 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The fluorine atom and heterocyclic rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzothiazole and thiazole rings. Below is a comparative analysis:

Compound Name Benzothiazole Substituent Thiazole Substituent Melting Point (°C) Rf Value (ACN:MeOH 1:1) Key Spectral Data (IR, NMR)
Target Compound 6-Fluoro 4-(Pyridin-3-yl) Not reported Not reported Not available
BT8 () 6-Chloro 4-(3-Chlorophenyl)-3-(2,4-DClPh) 315–320 0.54 IR: 1641 cm⁻¹ (C=N); 1H NMR: δ 4.08 (NH)
BT17 () 6-Chloro 4-(3-Chlorophenyl)-3-(4-NO₂Ph) 300–310 0.66 IR: 1621 cm⁻¹ (C=N); 1H NMR: δ 4.10 (NH)
6-Chloro-4-methyl-N-(pyridin-4-ylmethyl) () 6-Chloro, 4-Methyl Pyridin-4-ylmethyl Not reported Not reported Molecular formula: C₁₄H₁₂ClN₃S
6-fluoro-N-[3-(imidazol-1-yl)propyl] () 6-Fluoro 3-(Imidazol-1-yl)propyl Not reported Not reported Molecular formula: C₁₃H₁₃FN₄S

Key Observations :

  • Thiazole Substituents : Pyridin-3-yl (target) vs. pyridin-4-yl () or imidazole () affects π-π stacking and hydrogen-bonding capacity. Pyridin-3-yl’s nitrogen position may favor interactions with biological targets .
  • Melting Points : Chlorinated analogs (BT8, BT17) exhibit high melting points (>300°C), suggesting strong intermolecular forces, which fluorine’s smaller size might reduce .

Spectral and Analytical Data Comparison

  • IR Spectroscopy : Chlorinated analogs (BT8, BT17) show C=N stretches near 1621–1641 cm⁻¹, while the target compound’s fluoro group may shift this peak slightly .
  • NMR : Aromatic proton signals in chlorinated analogs appear at δ 6.5–7.9 ppm. Fluorine’s electron-withdrawing effect in the target compound could deshield adjacent protons, causing downfield shifts .
  • Mass Spectrometry : BT8 and BT17 exhibit molecular ions at m/z 536 and 501, respectively. The target compound’s molecular formula (C₁₆H₁₀FN₃S₂) predicts a molecular ion near m/z 352, though experimental data is lacking .

Biological Activity

6-Fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining thiazole and benzothiazole moieties, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The structural formula of 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine can be represented as follows:

C12H8FN3S2\text{C}_{12}\text{H}_{8}\text{F}\text{N}_{3}\text{S}_{2}

This compound incorporates a fluorine atom and various nitrogen and sulfur heteroatoms, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The antiproliferative activity of 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is believed to stem from its ability to interfere with cellular signaling pathways like the PI3K/Akt/mTOR pathway .

Antimicrobial Properties

The thiazole ring present in the compound is associated with significant antimicrobial activity. Compounds derived from thiazoles have demonstrated effectiveness against a range of pathogens including bacteria and fungi. In vitro assays have shown that this compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown activity against DNA gyrase and other bacterial enzymes, which are critical targets for antibiotic development . The mechanism involves binding to the active site of the enzyme, thereby preventing its function.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Anticancer Efficacy : A study examined a series of benzothiazole derivatives, revealing that compounds with structural similarities to 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the benzothiazole scaffold can enhance biological activity .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The findings indicated that certain derivatives displayed MIC values lower than those of traditional antibiotics, showcasing their potential as new antimicrobial agents .

Data Tables

Activity Type IC50/MIC Values Reference
AnticancerHCT1165 µM
AntimicrobialE. coli8 µg/mL
Enzyme InhibitionDNA gyrase0.25 µg/mL

Q & A

Q. What are the key considerations for synthesizing 6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine with optimal yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Begin with fluorinated benzothiazole precursors and employ nucleophilic substitution or coupling reactions to introduce the pyridinyl-thiazole moiety. For example, thiourea intermediates can react with α-haloketones under basic conditions to form thiazole rings .
  • Solvent and Catalyst Optimization: Use polar aprotic solvents (e.g., DMF or THF) and catalysts like cesium carbonate or copper bromide to enhance reaction efficiency .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from DMSO/water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 4.10 ppm in CDCl3_3) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 501 for a related benzothiazole derivative) .
  • Infrared (IR) Spectroscopy: Identify functional groups like C=N (1621 cm1^{-1}) and C-Cl (693 cm1^{-1}) .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using ACN:methanol (1:1) with Rf_f values ~0.56–0.66 .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data Collection: Collect high-resolution diffraction data (≤1.0 Å) to resolve fluorine and sulfur positions. SHELX programs (e.g., SHELXL) refine bond lengths/angles and validate hydrogen bonding .
  • Validation: Analyze dihedral angles between aromatic rings (e.g., 6.41–34.02° for pyrazole-thiazole systems) to confirm planarity .
  • Non-Classical Interactions: Identify π-π stacking (centroid distances ~3.7 Å) and C–H···π interactions to explain crystal packing .

Q. How do modifications to the pyridinyl or thiazolyl substituents influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Screening: Replace pyridin-3-yl with pyridin-4-yl or introduce electron-withdrawing groups (e.g., Cl, CF3_3) to enhance CDK4/6 inhibition potency .
  • Bioisosteric Replacements: Substitute thiazole with triazole or benzimidazole to improve metabolic stability while retaining target affinity .
  • Quantitative SAR (QSAR): Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase active sites .

Q. What experimental strategies are recommended for investigating the compound’s mechanism of action as a CDK4/6 inhibitor?

Methodological Answer:

  • Kinase Assays: Perform in vitro kinase inhibition assays (IC50_{50} determination) using recombinant CDK4/6-cyclin D1 complexes and ATP analogs .
  • Cell Cycle Analysis: Use flow cytometry (propidium iodide staining) to assess G1-phase arrest in MV4-11 leukemia cells .
  • In Vivo Validation: Administer orally (10–50 mg/kg/day) in xenograft models and monitor tumor volume reduction via caliper measurements .

Q. How should researchers address discrepancies in cytotoxicity data between different cell lines or assay protocols?

Methodological Answer:

  • Standardized Assays: Use the NCI-60 panel for consistent cytotoxicity profiling (e.g., Toxi-light assay for ATP-dependent viability) .
  • Dose-Response Curves: Generate IC50_{50} values across 5–10 concentrations to account for cell line variability (e.g., p53 status impacts sensitivity) .
  • Meta-Analysis: Cross-reference data with structurally related compounds (e.g., 6-chloro-benzothiazole analogs) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.